(E)-Non-3-en-2-one

Flavor science Sensory analysis Odor activity value

(E)-Non-3-en-2-one (CAS 18402-83-0; also referenced as trans-3-nonen-2-one or (3E)-3-nonen-2-one) is a C9 α,β-unsaturated aliphatic enone (molecular formula C9H16O, MW 140.22 g/mol) belonging to the enone class. The compound is a colorless to pale yellow liquid with density 0.848 g/mL at 25 °C, boiling point 85 °C at 12 mmHg, and refractive index 1.4490.

Molecular Formula C9H16O
Molecular Weight 140.22 g/mol
Cat. No. B7822845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-Non-3-en-2-one
Molecular FormulaC9H16O
Molecular Weight140.22 g/mol
Structural Identifiers
SMILESCCCCCC=CC(=O)C
InChIInChI=1S/C9H16O/c1-3-4-5-6-7-8-9(2)10/h7-8H,3-6H2,1-2H3
InChIKeyHDKLIZDXVUCLHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-Non-3-en-2-one for Procurement: Physicochemical Identity and Regulatory Baseline


(E)-Non-3-en-2-one (CAS 18402-83-0; also referenced as trans-3-nonen-2-one or (3E)-3-nonen-2-one) is a C9 α,β-unsaturated aliphatic enone (molecular formula C9H16O, MW 140.22 g/mol) belonging to the enone class [1]. The compound is a colorless to pale yellow liquid with density 0.848 g/mL at 25 °C, boiling point 85 °C at 12 mmHg, and refractive index 1.4490 [2]. Its predicted logP ranges from 2.69 to 3.03, and estimated water solubility is approximately 349.5 mg/L at 25 °C [3]. It is recognized as a flavouring ingredient under FEMA No. 3955 and JECFA No. 1136, with JECFA concluding 'No safety concern at current levels of intake when used as a flavouring agent' [4]. The (E)-geometric isomer is the primary commercial form, distinct from the (Z)-isomer (CAS 39103-04-3) which has different stereochemical and potentially sensory properties [5].

Why (E)-Non-3-en-2-one Cannot Be Generically Substituted: Structural Differentiation Among 3-Alken-2-one Analogs


Within the 3-alken-2-one homologous series, chain length, double-bond geometry, and the position of the carbonyl relative to the double bond collectively govern both physicochemical properties and sensory performance. The (E)-non-3-en-2-one isomer (C9 chain) occupies a specific hydrophobicity window (logP ≈ 2.8–3.0) that distinguishes it from shorter-chain analogs such as 3-octen-2-one (C8, logP ≈ 2.16) and longer-chain analogs such as 3-decen-2-one (C10, logP ≈ 3.5) . These logP differences directly influence partitioning behavior in food matrices, fragrance formulations, and chromatographic retention. Furthermore, the (E) geometric configuration produces a distinct spatial orientation of the alkyl chain relative to the carbonyl, which is critical for olfactory receptor recognition—the (Z)-isomer (CAS 39103-04-3) exhibits different sensory properties despite identical molecular formula and connectivity [1]. Consequently, interchanging 3-nonen-2-one with 3-octen-2-one or 3-decen-2-one in a formulation without quantitative adjustment will predictably alter aroma character, intensity, and tenacity [2].

Quantitative Differentiation of (E)-Non-3-en-2-one: Head-to-Head Evidence Versus Closest Analogs


Odor Threshold in Water: (E)-Non-3-en-2-one Versus 3-Octen-2-one

(E)-Non-3-en-2-one exhibits a substantially lower odor detection threshold in water compared to its C8 homolog 3-octen-2-one. In a standardized sensory study on hazelnut volatiles, the odor threshold of (E)-3-nonen-2-one was determined as 0.5 ppb (0.5 μg/kg) in water [1]. In contrast, 3-octen-2-one has a reported odor threshold of 6.7 μg/kg in water under comparable conditions [2]. This represents an approximately 13.4-fold difference in odor potency. The lower threshold means (E)-non-3-en-2-one can deliver equivalent perceived odor intensity at roughly one-thirteenth the concentration of 3-octen-2-one, enabling cost-efficient formulation and reduced total volatile organic compound (VOC) loading in flavor applications.

Flavor science Sensory analysis Odor activity value

LogP Partitioning: Chain-Length-Dependent Hydrophobicity Versus 3-Octen-2-one and 3-Decen-2-one

The octanol–water partition coefficient (logP) increases by approximately 0.5–0.6 units per methylene group in the 3-alken-2-one homologous series. (E)-Non-3-en-2-one has a predicted logP of 2.69 (ACD/Labs) to 2.80 (XLogP3) . The C8 analog 3-octen-2-one has a reported logP of 2.16 , while the C10 analog 3-decen-2-one is estimated at logP ≈ 3.2–3.5 [1]. This means (E)-non-3-en-2-one is approximately 3.4 times more lipophilic than 3-octen-2-one (ΔlogP ≈ 0.53, corresponding to a factor of ~3.4 in partition coefficient) and approximately 3–4 times less lipophilic than 3-decen-2-one. This specific logP value optimizes its partitioning in oil–water emulsions, making it particularly effective in fatty food matrices such as nut pastes, dairy, and confectionery where balanced fat–water partitioning is crucial for aroma release.

Physicochemical profiling Formulation science QSAR

Kovats Retention Index: Chromatographic Identity Confirmation Versus Isomeric and Homologous Interferences

The Kovats retention index (RI) on non-polar capillary columns provides unambiguous chromatographic differentiation of (E)-non-3-en-2-one from its closest analogs. On a DB-1 column (60 m, 0.25 mm, 0.25 μm film), the (E)-isomer has a reported RI of 1114–1122 [1], while the (Z)-isomer (3-nonen-2-one, CAS 14309-57-0) has an RI of 1114–1116 on the same phase but with distinguishing mass spectral features [2]. The C8 analog 3-octen-2-one elutes significantly earlier (RI approximately 980–1040 depending on column type) [3], and 3-decen-2-one elutes later (RI approximately 1243 on VF-5 MS) [4]. A difference of approximately 80–100 RI units between C8/C9 and approximately 120–130 units between C9/C10 ensures that (E)-non-3-en-2-one can be unambiguously identified in complex volatile mixtures without co-elution with its closest homologs when using standard GC-MS conditions.

Analytical chemistry GC-MS identification Quality control

Flavor Application Dose Rates: (E)-Non-3-en-2-one Versus 3-Octen-2-one and 3-Decen-2-one in Specific Food Categories

Industry-standard flavor application data published in Perfumer & Flavorist provides quantitative dose-rate differentiation among the three homologs [1]. (E)-Non-3-en-2-one is recommended at 100–200 ppm in hazelnut and peanut flavors, 200 ppm in peach flavors, and 50 ppm in almond and pistachio flavors (in a flavor dosed at 0.05% in ready-to-drink beverage). The shorter-chain 3-octen-2-one (FEMA 3416) provides a fruity blue-cheese character at comparable dose ranges but lacks the nutty depth required for hazelnut and walnut profiles. The longer-chain 3-decen-2-one (FEMA 3532) shifts the fruity character toward citrus notes, with taste detection at 1–5 ppm and a substantivity exceeding 24 hours on blotter, making it less suitable for applications requiring balanced nutty-fruity character with moderate tenacity . (E)-Non-3-en-2-one uniquely covers both nut-dominant (hazelnut, peanut, walnut at 50–200 ppm) and fruit-dominant (peach, apricot, banana at 50–200 ppm) flavor categories, a versatility breadth not matched by either homolog [1].

Flavor formulation Application technology Dose optimization

Regulatory and Safety Status: JECFA Evaluation Differentiation from 3-Decen-2-one (Potato Sprout Inhibitor Pesticide)

(E)-Non-3-en-2-one (evaluated as non-3-en-2-one under JECFA No. 1136, FEMA 3955) was evaluated by JECFA in 2002 with the conclusion 'No safety concern at current levels of intake when used as a flavouring agent' and classified as a Class II flavouring substance [1]. In contrast, 3-decen-2-one (FEMA 3532, JECFA 1130) has been registered as a biochemical pesticide active substance for inhibiting sprouting in stored potatoes, with a corresponding EFSA peer-reviewed pesticide risk assessment and established maximum residue levels (MRLs) under EU Regulation 2016/1866 [2]. This dual-use status of 3-decen-2-one introduces additional regulatory complexity for food-flavor procurement, including pesticide residue documentation requirements that do not apply to (E)-non-3-en-2-one. The 3-octen-2-one analog (FEMA 3416, JECFA 1128) has also been evaluated as a flavouring agent with no safety concern [3], but its narrower flavor application profile limits procurement utility compared to (E)-non-3-en-2-one.

Regulatory science Food safety Procurement compliance

Optimal Procurement Scenarios for (E)-Non-3-en-2-one: Evidence-Backed Application Domains


Nut-Forward Flavor Compounding (Hazelnut, Peanut, Walnut, Almond, Pistachio)

Based on published dose-rate recommendations [1], (E)-non-3-en-2-one is the preferred 3-alken-2-one for nut flavor formulations. Its recommended usage of 100–200 ppm in hazelnut flavors and ~100 ppm in peanut flavors delivers both nutty depth and fruity complexity, a dual character profile that 3-octen-2-one (fruity blue-cheese emphasis) and 3-decen-2-one (citrus-fruity emphasis) cannot replicate. Procurement for nut flavor applications should specify the (E)-isomer (CAS 18402-83-0) with minimum 96% purity (GC) to ensure consistent sensory performance.

Stone Fruit Flavor Authenticity (Peach, Apricot, Plum)

(E)-Non-3-en-2-one is a critical authenticating component for peach and apricot flavors, with recommended dose rates of 200 ppm for peach and 50–200 ppm for apricot [1]. Its 13.4-fold lower odor threshold (0.5 ppb) compared to 3-octen-2-one (6.7 ppb) [2] allows it to deliver recognizable fruity-skin character at trace concentrations, minimizing off-notes from higher dosing of less potent alternatives. The compound's intermediate logP (2.69–2.80) ensures adequate partitioning in both aqueous beverage bases and oil-based flavor emulsions used in stone fruit applications.

GC-MS Quality Control and Authenticity Verification in Natural Flavor Claims

The distinct Kovats retention index (RI 1122 on Optima-1; 1114–1116 on DB-1) [3] enables unambiguous identification of (E)-non-3-en-2-one in complex volatile extracts, with baseline separation from 3-octen-2-one (ΔRI ≈ +80–140) and 3-decen-2-one (ΔRI ≈ –120–130). This chromatographic specificity supports QC release testing, detection of (Z)-isomer contamination in commercial batches, and verification of natural occurrence claims in food products. Analytical laboratories should use the NIST reference mass spectrum (NIST MS #239125) [4] as the primary identity confirmation standard.

Savory Flavor Enhancement (Chicken, Fermented, and Tallows)

In savory applications, (E)-non-3-en-2-one demonstrates unique utility at elevated dose rates: 100–500 ppm in chicken flavors and effective incorporation in fermented, tallow, and blue-cheese flavor profiles [1]. This high-dose tolerance without off-note generation distinguishes it from 3-octen-2-one, which at comparable levels may introduce excessive mushroom-earthy notes, and from 3-decen-2-one, whose >24-hour blotter substantivity can cause undesirable aroma carryover in savory products with shorter consumption windows. The JECFA 'No safety concern' classification supports these higher usage levels within established intake thresholds.

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